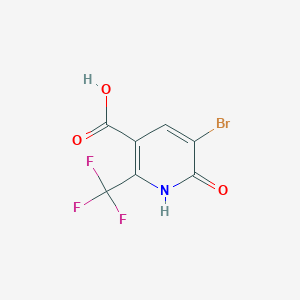
5-Bromo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid
カタログ番号 B8754856
分子量: 286.00 g/mol
InChIキー: VCEYTOVSTMHLCJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07956070B2
Procedure details


Ethyl 5-bromo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (0.25 g) was suspended in 30% aqueous hydrochloric acid and heated at reflux for 4 days. Cooling and filtration gave the subtitle compound (0.210 g).
Quantity
0.25 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:7](=[O:8])[NH:6][C:5]([C:9]([F:12])([F:11])[F:10])=[C:4]([C:13]([O:15]CC)=[O:14])[CH:3]=1>Cl>[Br:1][C:2]1[C:7](=[O:8])[NH:6][C:5]([C:9]([F:11])([F:12])[F:10])=[C:4]([C:13]([OH:15])=[O:14])[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(NC1=O)C(F)(F)F)C(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 days
|
|
Duration
|
4 d
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(NC1=O)C(F)(F)F)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.21 g | |
| YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
